molecular formula C24H19NO7 B2686042 4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate CAS No. 331461-70-2

4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate

Cat. No.: B2686042
CAS No.: 331461-70-2
M. Wt: 433.416
InChI Key: OYMQCAYQHNLYEC-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(2,4-Dimethoxyphenyl)acryloyl]phenyl 3-nitrobenzenecarboxylate is a chemical compound with the molecular formula C24H19NO7 and a molecular weight of 433.416 . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C24H19NO7. It likely contains an acryloyl group attached to a phenyl ring, which is further connected to a nitrobenzenecarboxylate group via an ester linkage. The presence of the dimethoxyphenyl group suggests the existence of two methoxy (OCH3) substituents on the phenyl ring .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 433.416 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found .

Scientific Research Applications

UV Cross-Linkable Polymers Based on Triazine

Research by Suresh et al. (2016) focused on synthesizing UV cross-linkable polymers using triazine derivatives, which were further characterized and studied for their photocrosslinking properties. The polymers showed enhanced thermal stability and significant photocrosslinking rates, suggesting potential applications in materials science, especially for creating stable polymeric materials with specific UV response characteristics (Suresh et al., 2016).

Arylation of Uracil Derivatives

Gondela and Walczak (2006) explored the synthesis of nitrophenyl- and dinitrophenyl-uracil derivatives through direct arylation, presenting a method that could be relevant for the synthesis or modification of complex organic molecules, including pharmaceuticals and research chemicals. This work may provide a foundation for further chemical synthesis involving nitrobenzene derivatives (Gondela & Walczak, 2006).

Catalytic Reduction of Nitrobenzene

Mooibroek et al. (2012) studied the catalytic reduction of nitrobenzene using palladium compounds, which could be indirectly relevant to understanding the chemical reactivity and potential catalytic applications of nitrobenzene derivatives in reducing environments (Mooibroek et al., 2012).

Spectroscopic and Thermal Properties of Azo-Ester Compounds

Kocaokutgen et al. (2005) characterized novel azo-ester dyes, which included structural analysis through various spectroscopic techniques and thermal behavior studies. This research highlights the importance of detailed molecular characterization in developing new compounds for specific applications, such as dyes and sensors (Kocaokutgen et al., 2005).

Properties

IUPAC Name

[4-[(E)-3-(2,4-dimethoxyphenyl)prop-2-enoyl]phenyl] 3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO7/c1-30-21-12-8-17(23(15-21)31-2)9-13-22(26)16-6-10-20(11-7-16)32-24(27)18-4-3-5-19(14-18)25(28)29/h3-15H,1-2H3/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMQCAYQHNLYEC-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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